tert-Butyl (1-methylcyclopentyl)acetate
Description
tert-Butyl (1-methylcyclopentyl)acetate is a branched ester characterized by a tert-butyl group linked to an acetate moiety, which is further substituted with a 1-methylcyclopentyl ring. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a protective group or intermediate in pharmaceutical and material science applications. For example, tert-butyl esters like tert-butyl acetate (CAS 540-88-5) are known for their volatility and use as solvents in industrial processes .
Properties
CAS No. |
88931-76-4 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
tert-butyl 2-(1-methylcyclopentyl)acetate |
InChI |
InChI=1S/C12H22O2/c1-11(2,3)14-10(13)9-12(4)7-5-6-8-12/h5-9H2,1-4H3 |
InChI Key |
WFIWOHUJVMMDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-Butyl (1-methylcyclopentyl)acetate with key analogs based on molecular features, applications, and safety profiles:
*Note: Calculated molecular weight assumes C₁₂H₂₂O₂. Direct experimental data for this compound are absent in the evidence.
Key Research Findings and Structural Insights
Steric and Electronic Effects
- Cyclopentyl vs. Aromatic Substituents: The 1-methylcyclopentyl group in the target compound introduces significant steric bulk compared to aromatic analogs like tert-Butyl 2-(3-formylphenoxy)acetate. This bulk may reduce nucleophilic attack rates but enhance stability in acidic conditions .
- Amino vs. Ester Functionalization: Unlike tert-Butyl (cyclopentylamino)acetate, which contains an amino group, the target compound’s ester functionality likely renders it more reactive toward hydrolysis, similar to tert-butyl acetate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
